molecular formula C15H16BrN5O2S2 B13358605 6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13358605
Molekulargewicht: 442.4 g/mol
InChI-Schlüssel: BGJRGSDBRRGXIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex, fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This triazolothiadiazole derivative features a 2-bromophenyl group at the 6-position and a 1-(methylsulfonyl)-4-piperidinyl moiety at the 3-position of the core structure. The methylsulfonyl group is known to enhance metabolic stability, while the bromine atom on the phenyl ring offers a site for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of diverse chemical libraries . Compounds within the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class have demonstrated a range of promising biological activities in scientific studies. Notably, related derivatives have been identified as novel, potent, and highly selective inhibitors of the c-Met kinase, a key therapeutic target in various cancers . These analogs exhibit potent activities against c-Met kinase and inhibit cell growth in cancer cell lines such as MKN45, with one study reporting IC50 values of 2.02 nM for kinase inhibition and 88 nM for cellular proliferation inhibition . Beyond oncology research, the triazolothiadiazole core is associated with other pharmacological properties, including antimicrobial and anti-inflammatory effects, positioning this compound as a versatile scaffold for investigating multiple biological pathways . This product is intended for research applications in chemistry, biology, and medicine. It is provided as a characterized solid for use as a standard in assay development, a lead compound in structure-activity relationship (SAR) studies, or a chemical intermediate in organic synthesis. Researchers can leverage its structure to explore mechanisms of action involving kinase inhibition and apoptosis induction . This product is For Research Use Only. It is not intended for human or veterinary use, nor for application in diagnostic procedures.

Eigenschaften

Molekularformel

C15H16BrN5O2S2

Molekulargewicht

442.4 g/mol

IUPAC-Name

6-(2-bromophenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16BrN5O2S2/c1-25(22,23)20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(24-15)11-4-2-3-5-12(11)16/h2-5,10H,6-9H2,1H3

InChI-Schlüssel

BGJRGSDBRRGXIY-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br

Herkunft des Produkts

United States

Biologische Aktivität

The compound 6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C15H16BrN5O2S2C_{15}H_{16}BrN_5O_2S_2. The synthesis typically involves multi-step reactions that include the formation of triazole and thiadiazole rings. The key synthetic strategies often leverage nucleophilic substitutions and cyclization reactions to yield the target compound with high purity and yield .

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. Notably, compounds containing triazole and thiadiazole moieties have been reported to exhibit:

  • Anticancer Activity: Studies have indicated that derivatives of triazoles possess significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
  • Antimicrobial Properties: The presence of the thiadiazole ring enhances the compound's antibacterial and antifungal activities. Research has demonstrated that certain derivatives exhibit potent activity against pathogens such as Mycobacterium tuberculosis and various strains of bacteria .
  • Anti-inflammatory Effects: Some studies suggest that this class of compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. The mechanism often involves inhibition of specific enzymes linked to inflammatory responses .

1. Anticancer Studies

A study conducted on a series of triazolo-thiadiazole derivatives revealed that specific modifications to the piperidine moiety significantly influenced their cytotoxicity against cancer cell lines. For example:

CompoundCell LineIC50 (µM)
6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]MCF-715
Related Triazole DerivativeBel-740212

These results suggest that structural variations can enhance or diminish anticancer activity .

2. Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings indicate a strong potential for developing new antimicrobial agents based on this compound's structure .

Mechanistic Insights

The biological activities of 6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may act as a reversible inhibitor for specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation: It may also modulate receptor activities related to neurotransmission or immune responses.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl group participates in palladium-catalyzed cross-coupling reactions.

Reaction TypeConditionsReagents/CatalystsOutcome
Suzuki-Miyaura Coupling80–100°C, inert atmospherePd(PPh₃)₄, Na₂CO₃, aryl boronic acidBiaryl formation at position 6
Buchwald-Hartwig Amination100°C, toluenePd₂(dba)₃, Xantphos, amineAryl-amine bond formation

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Oxidation and Reduction of Functional Groups

The methylsulfonyl group on the piperidine ring undergoes selective redox transformations:

Reaction TypeConditionsReagentsOutcome
Reduction0–5°C, THFLiAlH₄Conversion to methylthio group
OxidationRT, methanol/waterH₂O₂, FeSO₄Sulfone to sulfonic acid

Controlled oxidation preserves the triazolo-thiadiazole core while modifying the sulfonyl group’s electronic properties.

Cycloaddition and Ring-Opening Reactions

The triazolo-thiadiazole system participates in dipolar cycloadditions under microwave irradiation:

Reaction PartnerConditionsProduct ClassBiological Relevance
Acetylenic dienophiles150°C, DMF, MWIFused pyrazolesEnhanced kinase inhibition
Nitrile oxides120°C, CH₃CN, MWIIsoxazoline derivativesImproved solubility

Microwave-assisted methods reduce reaction times from hours to minutes (typically 5–15 min) while maintaining >85% yields .

Thiadiazole Ring Functionalization

The sulfur atom in the thiadiazole ring undergoes alkylation and acylation:

Reaction TypeConditionsReagentsPosition Modified
Alkylation0°C, DMFK₂CO₃, alkyl halidesS-alkylation at thiadiazole S1
AcylationRT, CH₂Cl₂AcCl, Et₃NN-acylation at triazole N2

These modifications modulate hydrogen-bonding capacity and membrane permeability .

Piperidine Ring Modifications

The 1-(methylsulfonyl)piperidine substituent undergoes stereoselective transformations:

Reaction TypeConditionsReagentsOutcome
Epoxidation-20°C, CH₂Cl₂m-CPBAEpoxide formation at C3-C4
N-DemethylationReflux, HCl/EtOH6N HClSecondary amine generation

Demethylation requires harsh acidic conditions (12 hr reflux) but achieves >90% conversion.

Stability Under Physiological Conditions

Critical stability data in simulated biological environments:

ConditionpHTemperatureHalf-LifeMajor Degradation Pathway
Simulated gastric fluid1.237°C2.3 hrAcid-catalyzed sulfone hydrolysis
Plasma7.437°C8.7 hrOxidative desulfurization

Stability profiling informs prodrug design strategies to enhance oral bioavailability .

This compound’s reactivity profile enables rational design of derivatives targeting specific therapeutic applications, particularly in oncology and anti-inflammatory drug development. Recent advances in microwave-assisted chemistry (e.g., 85% yield in 7 min for Suzuki couplings ) demonstrate improved synthetic efficiency compared to traditional thermal methods.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substituent Effects

The pharmacological profile of triazolo-thiadiazoles is highly substituent-dependent. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Biological Activity References
Target Compound 6-(2-Bromophenyl), 3-(methylsulfonyl-piperidinyl) High lipophilicity, moderate solubility Not directly reported; inferred COX-2/EGFR inhibition based on analogs
6-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)triazolo-thiadiazole 6-(3-Bromophenyl), 3-(3,4-dimethoxyphenyl) Melting point: 183–185°C; IR: 1650 cm⁻¹ (C=N) Anticancer (Ehrlich ascitic carcinoma), COX-2 inhibition
3-(4-Pyridinyl)-6-(2-chlorophenyl)triazolo-thiadiazole 6-(2-Chlorophenyl), 3-(4-pyridinyl) Water-soluble sulfonate derivative (SO₃Na substituent) Antibacterial, anti-inflammatory
3-(Adamantyl)-6-(2-chloro-6-fluorophenyl)triazolo-thiadiazole 6-(2-Chloro-6-fluorophenyl), 3-(adamantyl) X-ray crystal structure resolved; Hirshfeld surface analysis Selective COX-2 inhibition (IC₅₀: 0.89 µM)
3-(Indol-3-yl)-6-(4-iodophenyl)triazolo-thiadiazole (5a) 6-(4-Iodophenyl), 3-(indol-3-yl) Melting point: 183–185°C; yield: 64% Bcl-2-targeted apoptosis in cancer cells

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl, F) : Enhance stability and target affinity. Bromine at the 2-position (target compound) may sterically hinder interactions compared to 3- or 4-bromo analogs .
  • Methylsulfonyl-Piperidinyl vs. Adamantyl : The methylsulfonyl group improves solubility compared to bulky adamantyl, which enhances COX-2 selectivity but reduces bioavailability .
  • Heteroaromatic vs. Aryl Substituents : Pyridinyl or indolyl groups at position 3 increase water solubility and enable π-π stacking with enzyme active sites .

Comparative Yields :

  • Adamantyl Derivatives : Yields range from 63% to 75% using POCl₃-mediated cyclization .
  • Indolyl Derivatives : Lower yields (64–73%) due to steric hindrance from the indole ring .
  • Sulfonate Derivatives : Higher yields (≥80%) via microwave-assisted synthesis, reducing side reactions .

Pharmacological and Biochemical Insights

Anticancer Activity

Triazolo-thiadiazoles with bromophenyl groups exhibit potent activity against Ehrlich ascitic carcinoma (EAC). For example, CPNT (6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl]triazolo-thiadiazole) increased mean survival time in mice by 40% at 50 mg/kg, comparable to cisplatin, with minimal hepatotoxicity . The target compound’s 2-bromophenyl group may enhance DNA intercalation or topoisomerase inhibition, but in vivo efficacy remains untested.

Enzyme Inhibition
  • COX-2 Selectivity : Adamantyl-substituted analogs show IC₅₀ values <1 µM for COX-2, attributed to hydrophobic interactions with the enzyme’s membrane-binding domain .
  • Bcl-2 Targeting : Indolyl-substituted derivatives (e.g., 5a ) disrupt Bcl-2/Bax interactions, inducing apoptosis in MCF-7 cells at 10 µM .

Vorbereitungsmethoden

Reaction Conditions and Yield

The reaction conditions and yields for each step can vary significantly based on the specific reagents and conditions used. Generally, the synthesis of triazolothiadiazoles involves careful control of temperature, solvent choice, and reaction time to optimize yields.

Step Reaction Conditions Yield
Formation of Triazole Core Carbon disulfide, benzohydrazide, KOH, EtOH, 16 h, RT High
Introduction of Bromophenyl Group Aryl halide, K2CO3, DMF, RT Moderate to High
Incorporation of Piperidinyl Group Methylsulfonyl chloride, base, solvent, varied conditions Variable

Analysis and Characterization

The synthesized compound is typically characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and elemental analysis to confirm its structure and purity.

Biological Activities

Compounds within the triazolothiadiazole class have shown significant biological activities, including antimicrobial and anticancer properties. The presence of the bromophenyl group may influence the compound's binding affinity and selectivity towards biological targets, although detailed studies on this specific compound are limited.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how can they be optimized for the target compound?

  • Methodology :

  • Step 1 : Condensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acids or esters in POCl₃ under reflux (16–24 hours) .
  • Step 2 : Neutralization with NaHCO₃ post-reaction to precipitate the product .
  • Step 3 : Recrystallization from ethanol-DMF (1:1) to enhance purity (yield ~49%) .
  • Key variables : Reaction time, stoichiometry of POCl₃ (critical for activating carbonyl groups), and solvent polarity.

Q. How can structural characterization of the compound be performed to confirm its identity and purity?

  • Analytical workflow :

  • 1H NMR : Identify proton environments (e.g., bromophenyl protons at δ 7.3–7.8 ppm, piperidinyl protons at δ 3.0–3.5 ppm) .
  • Elemental analysis : Verify C, H, N, S content (e.g., deviations <0.3% indicate purity) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve intramolecular interactions (e.g., C–H⋯S hydrogen bonds, π-π stacking distances of 3.4–3.7 Å) .

Q. What purification techniques are most effective for triazolo-thiadiazole derivatives?

  • Options :

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediates .
  • Recrystallization : Ethanol or DMF/water mixtures for final products .
  • HPLC prep-scale : For isolating isomers or trace impurities .

Advanced Research Questions

Q. How do substituents like 2-bromophenyl and methylsulfonyl piperidinyl influence the compound’s bioactivity and intermolecular interactions?

  • Structure-activity insights :

  • Electron-withdrawing groups (Br) : Enhance dipole moments (via electronegativity differences), improving binding to hydrophobic enzyme pockets (e.g., 14-α-demethylase) .
  • Methylsulfonyl group : Increases solubility in polar solvents (logP reduction by ~0.5 units) and stabilizes hydrogen bonds (e.g., O–H⋯N interactions in cocrystals) .
    • Data : Triazolo-thiadiazoles with Br substituents show 2–3× higher antifungal activity compared to Cl analogs .

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

  • Protocol :

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3LD6 for 14-α-demethylase). Focus on binding poses of the bromophenyl group in hydrophobic pockets .
  • MD simulations : Analyze stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .
  • ADMET prediction : SwissADME for bioavailability (e.g., TPSA ~90 Ų suggests moderate permeability) .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Case study :

  • Issue : Predicted high binding affinity (Ki = 12 nM) but low in vitro inhibition (IC50 = 1.2 μM).
  • Resolution :

Validate assay conditions (e.g., pH, co-solvents affecting solubility) .

Check for tautomeric forms (e.g., thione ↔ thiol equilibria altering H-bonding) .

Re-examine protonation states in docking (e.g., piperidinyl N at physiological pH) .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising stability?

  • Approaches :

  • Co-crystallization : With 4-bromobenzoic acid to enhance aqueous solubility via O–H⋯N hydrogen bonds .
  • Salt formation : Use HCl or sodium salts of sulfonyl groups .
  • Nanoformulation : PEGylation or liposomal encapsulation (improves bioavailability by 40–60%) .

Q. How do crystal packing interactions (e.g., π-π stacking) affect the compound’s physicochemical properties?

  • Key findings :

  • π-π interactions : Between triazole and benzene rings (centroid distances 3.4–3.7 Å) increase melting points (mp >300°C) and reduce solubility .
  • C–H⋯O/N bonds : Stabilize polymorphic forms (e.g., Form I vs. Form II with ∆G = 2.1 kcal/mol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.